molecular formula C12H22N4OS B195531 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole CAS No. 206882-15-7

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole

Cat. No.: B195531
CAS No.: 206882-15-7
M. Wt: 270.4 g/mol
InChI Key: ZWQVTLOUYHUIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is a synthetic organic compound built around the 2-aminothiazole scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. This derivative is provided as a high-purity material for research and development purposes. The 2-aminothiazole core is a privileged structure in drug discovery, known for its significant role in interacting with biological targets. Compounds featuring this scaffold have demonstrated a broad spectrum of biological activities, most notably as promising antimicrobial agents. Researchers are particularly interested in these derivatives for developing new treatments against multidrug-resistant bacterial strains, as some 2-aminothiazole Schiff bases have shown good minimum inhibitory concentration (MIC) values against clinical isolates of Gram-positive and Gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa . Recent studies on novel 2-aminothiazole benzohydrazide derivatives also show enhanced activity against a variety of bacterial and fungal pathogens at low concentrations, underscoring the scaffold's continued relevance in antimicrobial research . Beyond antimicrobial applications, the 2-aminothiazole motif is also investigated for its effects on the central nervous system. Derivatives have been explored as anticonvulsant agents, with proposed mechanisms of action that may involve the GABAergic system, helping to prevent abnormal neuronal firing in the brain . The aromaticity and presence of the =N-C-S- moiety in the thiazole ring are believed to contribute to the biological activity and in vivo stability of these molecules . The diisopropylaminoethyl side chain in this specific compound may influence its physicochemical properties, such as lipophilicity, which could affect cell permeability and bioavailability. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4OS/c1-8(2)16(9(3)4)6-5-14-11(17)10-7-18-12(13)15-10/h7-9H,5-6H2,1-4H3,(H2,13,15)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQVTLOUYHUIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole typically involves the reaction of thiazole derivatives with diisopropylamine and carbonyl-containing reagents. One common method includes the use of thiazole-4-carboxylic acid, which undergoes a condensation reaction with diisopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives.

Scientific Research Applications

The thiazole ring system is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure allows for interactions with various biological targets, making it a promising scaffold for drug design.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazoles exhibit potent antimicrobial properties. For instance, compounds containing the thiazole moiety have been evaluated for their efficacy against various bacterial strains and fungi. Studies indicate that modifications to the thiazole structure can enhance antimicrobial potency:

  • Mechanism of Action : Thiazole derivatives disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
  • Case Study : A study reported that certain thiazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .

Anticancer Properties

The anticancer potential of thiazole derivatives is well-documented. The compound under discussion has shown promise in inhibiting cancer cell proliferation:

  • Cytotoxicity Studies : Investigations into the cytotoxic effects of 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole on various cancer cell lines revealed its ability to induce apoptosis .
  • Mechanism : The compound may induce cell cycle arrest and promote programmed cell death through various signaling pathways involved in cancer progression.

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity:

  • Initial Synthesis : The compound can be synthesized through the reaction of appropriate thiazole precursors with amines under controlled conditions.
  • Modification Strategies : Altering substituents on the thiazole ring can lead to derivatives with improved solubility and bioavailability, which are crucial for therapeutic applications.

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a lead compound in drug development:

  • In Vivo Studies : Animal studies are necessary to evaluate the efficacy and safety profile of this compound before clinical trials can be initiated.
  • Synergistic Effects : Combining this compound with other therapeutic agents may enhance its effectiveness while reducing potential side effects .

Mechanism of Action

The mechanism of action of 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues of 1,3-Thiazole Derivatives

Key Substituent Variations

Compound Name Substituents at Position 4 Core Heterocycle Key Applications Reference
2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole Diisopropylaminoethyl carboxamide 1,3-Thiazole Gastrointestinal dysmotility
2-Amino-4-(4-chlorophenyl)-1,3-thiazole 4-Chlorophenyl 1,3-Thiazole Antimicrobial activity
2-Amino-4-methyl-1,3-thiazole Methyl 1,3-Thiazole Corrosion inhibition
2-[N-(4,5-dimethoxybenzoyl)amino]-1,3-thiazole 4,5-Dimethoxybenzoyl 1,3-Thiazole Gastrointestinal modulation (less active than diisopropylaminoethyl variant)
2-Amino-4-(2-methoxyphenyl)-1,3-thiazole 2-Methoxyphenyl 1,3-Thiazole Not specified (structural analog)

Activity Trends

  • Inhibitory Activity : 1,3-Thiazoles generally outperform 1,3,4-thiadiazoles in vitro. For example, 4-methyl-1,3-thiazole derivatives (e.g., compound 6a) show higher inhibitory activity than 4-(2-thienyl)-thiazoles (6i) and thiadiazole analogs .
  • Antimicrobial Efficacy: 2-Amino-4-(4-chlorophenyl)-1,3-thiazole exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli due to the electron-withdrawing chloro group enhancing membrane penetration . In contrast, the diisopropylaminoethyl derivative lacks significant antimicrobial activity but excels in gastrointestinal applications .
  • Antitumor Potential: Pyridyl-thiazole hybrids demonstrate immunomodulatory and cytotoxic effects in HT-29 and Jurkat cancer cells via necrosis/apoptosis induction. The diisopropylaminoethyl carboxamide group in the target compound, however, is optimized for receptor binding rather than cytotoxicity .

Comparison with Hybrid Thiazole-Oxadiazole Derivatives

Thiazole-oxadiazole hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) exhibit antitumor activity but require phosphorus oxychloride-mediated synthesis, which is more complex than the carboxamide condensation used for the diisopropylaminoethyl derivative . Hybrids also show lower selectivity for gastrointestinal targets compared to the highly specialized diisopropylaminoethyl-substituted compound .

Functional Group Impact on Pharmacokinetics

  • Diisopropylaminoethyl Carboxamide: Enhances lipophilicity and bioavailability, enabling efficient blood-brain barrier penetration and receptor binding in gastrointestinal tissues .
  • Chlorophenyl/Methoxyphenyl Groups : Increase antibacterial activity via hydrophobic interactions but reduce solubility .
  • Methyl Substituents : Improve corrosion inhibition properties by adsorbing onto metal surfaces but lack pharmacological relevance .

Toxicity Profiles

  • The diisopropylaminoethyl derivative has been clinically validated for gastrointestinal use with minimal toxicity .
  • Thiosemicarbazone-thiazole hybrids, while potent antitumor agents, exhibit higher cytotoxicity in macrophages (J774A.1 cells), limiting therapeutic windows .
  • Toxicity data for many 1,3-thiazole derivatives (e.g., 2-amino-4-methyl variants) remain understudied .

Biological Activity

The compound 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈N₄OS
  • CAS Number : 185103-81-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to 2-amino thiazoles have been shown to inhibit cell proliferation in various cancer cell lines.

  • Study Findings : A series of thiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon) cells. These compounds were evaluated for their ability to induce DNA double-strand breaks and cell cycle arrest, particularly in the G2/M phase, suggesting their potential as effective anticancer agents .
CompoundCell LineIC50 Value (µM)Mechanism of Action
Thiazole Derivative AA5495.0Topo-II inhibition
Thiazole Derivative BHepG28.3Induction of DSBs
2-Amino ThiazoleHeLa6.7Cell cycle arrest

Antibacterial Activity

Thiazole compounds have also been noted for their antibacterial properties. In a study focusing on various thiazole derivatives, it was found that certain modifications could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

  • Research Insights : The structure-activity relationship (SAR) analysis indicated that the presence of diisopropylamino groups significantly increased antibacterial potency. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of thiazole derivatives, including the target compound, and assessed their biological activities. The results showed that these derivatives exhibited promising antibacterial and anticancer activities with lower toxicity profiles compared to conventional drugs like etoposide.

Case Study 2: Mechanistic Studies

In mechanistic studies, it was revealed that 2-amino thiazoles could induce apoptosis in cancer cells through the activation of the p73/ATM signaling pathway. This pathway is crucial for DNA damage response and repair mechanisms, highlighting the compound's potential as a therapeutic agent in oncology .

Q & A

Q. What are the foundational synthetic routes for preparing 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving Hantzsch thiazole synthesis or coupling reactions. For example:

  • Step 1 : Condensation of 2-hydroxybenzoic acid derivatives with 2-amino-4-alkoxycarbonyl-1,3-thiazole under anhydrous conditions (e.g., toluene, thionyl chloride) .
  • Step 2 : Aminocarbonylation using N,N-diisopropylethylenediamine in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (135°C, 6 hours) to introduce the diisopropylaminoethyl group .
    Key Variables :
  • Solvent polarity (toluene vs. DMF) affects reaction rates.
  • Temperature (>100°C) is critical for amide bond formation.
  • Catalysts like TFA (trifluoroacetic acid) enhance intermediate stability .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (diisopropyl CH₃), δ 3.2–3.5 ppm (ethyl CH₂), and δ 7.0–8.0 ppm (thiazole protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (amide C=O) and thiazole ring carbons at 110–160 ppm .
  • HRMS : Exact mass calculation (C₁₄H₂₃N₅O₂S) should match experimental data within 3 ppm error .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in gastrointestinal dysmotility models, and how do structural modifications affect efficacy?

  • Key Modifications :
    • Substituents on the benzoyl group (e.g., 4,5-dimethoxy vs. 2-chloro) enhance binding to gastrointestinal receptors .
    • The diisopropylaminoethyl group improves solubility and membrane permeability, critical for in vivo activity .
  • Methodology :
    • In vitro motility assays : Measure contraction frequency in isolated intestinal tissues.
    • SAR Studies : Compare EC₅₀ values of analogs (e.g., compound a: EC₅₀ = 0.1 µM vs. compound b: EC₅₀ = 0.5 µM) .

Q. How can researchers resolve contradictions in reported synthetic yields, and what analytical techniques validate purity?

  • Common Issues :
    • Side reactions during aminocarbonylation (e.g., overalkylation) reduce yields .
    • Residual solvents (DMF, toluene) detected via GC-MS may skew purity assessments .
  • Solutions :
    • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate impurities (retention time ~8–10 min) .
    • Elemental Analysis : Match experimental C/H/N/S values to theoretical calculations (e.g., C: 54.3%, H: 7.4%, N: 22.6%) .

Methodological Guidance

Q. How to design experiments for analyzing structure-activity relationships (SAR) in this compound class?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., halogen, methoxy groups) .
  • Step 2 : Profile pharmacokinetic properties (logP, solubility) using HPLC and shake-flask methods .
  • Step 3 : Corrogate bioactivity data (e.g., IC₅₀) with electronic parameters (Hammett constants) or steric bulk (Taft indices) .

Q. What computational methods predict binding modes to therapeutic targets?

  • Molecular Docking : Use AutoDock Vina with crystal structures of gastrointestinal receptors (e.g., 5-HT₄ receptor) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability (RMSD < 2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.